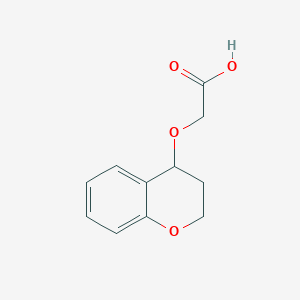

2-(Chroman-4-yloxy)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1359734-98-7 |

|---|---|

Molekularformel |

C11H12O4 |

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

2-(3,4-dihydro-2H-chromen-4-yloxy)acetic acid |

InChI |

InChI=1S/C11H12O4/c12-11(13)7-15-10-5-6-14-9-4-2-1-3-8(9)10/h1-4,10H,5-7H2,(H,12,13) |

InChI-Schlüssel |

KYFVPFACCFZOHJ-UHFFFAOYSA-N |

SMILES |

C1COC2=CC=CC=C2C1OCC(=O)O |

Kanonische SMILES |

C1COC2=CC=CC=C2C1OCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

High-Resolution Spectroscopic Characterization of 2-(Chroman-4-yloxy)acetic acid: A Multi-Modal Approach

Executive Summary & Molecular Architecture

Target Analyte: 2-(Chroman-4-yloxy)acetic acid

Chemical Formula: C

This technical guide outlines the definitive spectroscopic protocol for the structural validation of 2-(Chroman-4-yloxy)acetic acid . Unlike simple aromatics, this molecule possesses a critical stereocenter at the C4 position of the pyran ring, creating specific spectroscopic challenges (diastereotopic protons) that must be addressed to ensure pharmaceutical-grade purity.

The structure consists of a lipophilic chroman (3,4-dihydro-2H-1-benzopyran) core functionalized at the C4 position with a hydrophilic carboxymethyl ether moiety. This amphiphilic nature requires specific solvent choices for NMR and MS analysis to prevent aggregation or exchange broadening.

Structural Logic & Chirality

The C4 position is a chiral center. Consequently, the methylene protons on the acetic acid side chain (

Figure 1: Synthetic pathway logic and critical analytical checkpoints for structural verification.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Carboxylic Acid + Ether) and absence of precursor (Ketone/Alcohol).[1]

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) on Diamond Crystal.

-

Sample State: Solid crystalline powder.

-

Resolution: 4 cm

, 32 scans.

Spectral Fingerprint Assignment

The spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkages.

| Frequency (cm | Intensity | Vibrational Mode | Diagnostic Significance |

| 2500–3300 | Broad, Med | O-H Stretch (COOH) | Characteristic "fermi resonance" broad band of carboxylic acid dimers. Absence indicates salt formation. |

| ~1710–1730 | Strong, Sharp | C=O Stretch (COOH) | Carbonyl core. Note: If >1740, suspect ester impurity. If <1700, suspect H-bonding or salt. |

| 1580, 1490 | Medium | C=C Aromatic Ring | Skeletal vibrations of the benzene ring (Chroman core). |

| 1200–1240 | Strong | C-O-C (Aryl alkyl ether) | Asymmetric stretch of the ether at C4. |

| 1050–1100 | Medium | C-O Stretch (Alcoholic) | Confirmation of the ether linkage to the side chain. |

Critical Quality Attribute (CQA): The absence of a sharp peak at ~1680 cm

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Definitive structural elucidation and stereochemical assessment.

Solvent Selection

Use DMSO-d

-

Reasoning: The carboxylic acid proton is liable to exchange. DMSO-d

often stabilizes the proton via hydrogen bonding, allowing the -COOH proton to be visualized as a broad singlet >12 ppm, which is often invisible in CDCl

H NMR Assignment (400 MHz, DMSO-d )

The chroman ring adopts a half-chair conformation. The coupling constants (

| Multiplicity | Integration | Assignment | Mechanistic Insight | |

| 12.50 | br s | 1H | -COOH | Deshielded acidic proton. |

| 7.10–7.25 | m | 2H | Ar-H (C5, C7) | Aromatic ring protons. |

| 6.80–6.95 | m | 2H | Ar-H (C6, C8) | Ortho/Para to the ring oxygen (shielded). |

| 4.75 | t or dd | 1H | C4-H | The chiral center. Chemical shift is distinct due to ether oxygen. |

| 4.15–4.25 | m | 2H | C2-H | Deshielded by ring oxygen. Diastereotopic nature may split this signal. |

| 4.10 | s (or ABq) | 2H | -O-CH | Side chain. If C4 chirality induces strong anisotropy, this appears as an AB quartet ( |

| 1.95–2.10 | m | 2H | C3-H | The "top" of the ring. Complex coupling to both C2 and C4. |

C NMR & DEPT-135

-

Carbonyl: ~172 ppm (-COOH).

-

Aromatic: 155 ppm (C8a, O-linked), 120-130 ppm (Ar-C).

-

Aliphatic:

-

~68 ppm (Side chain -O-CH2-).

-

~65 ppm (C4 - Methine, positive in DEPT-135).

-

~62 ppm (C2 - Methylene, negative in DEPT-135).

-

~25 ppm (C3 - Methylene, negative in DEPT-135).

-

Mass Spectrometry & Fragmentation Logic

Objective: Molecular weight confirmation and fragment verification.

Protocol

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

** Rationale:** Carboxylic acids deprotonate easily to form [M-H]

, providing a cleaner signal than positive mode which often yields complex adducts ([M+Na]

Fragmentation Pathway (MS/MS)

Precursor Ion: m/z 207.06 [M-H]

-

Primary Loss (Neutral Loss of Glycolic Acid): Cleavage of the ether bond at C4 is the primary stress point.

-

Fragment: m/z 133 (Chroman-4-yl cation/radical derivative).

-

Mechanism: Inductive cleavage of the C4-O bond.

-

-

Decarboxylation: Loss of CO

(44 Da) from the side chain.-

Fragment: m/z 163 .

-

Figure 2: ESI(-) Fragmentation pathway for structural confirmation.

Impurity Profiling & Troubleshooting

In drug development, identifying specific impurities from the synthesis is as important as the target.

| Impurity | Origin | Detection Method | Characteristic Signal |

| 4-Chromanone | Unreacted Starting Material | IR / HPLC | IR: Sharp C=O at 1680 cm |

| 4-Chromanol | Incomplete Alkylation | 1H NMR | Broad OH singlet (exchangeable) ~5.0 ppm; Loss of side chain signals. |

| O-Alkylated Phenol | Ring Opening (Side Reaction) | MS / NMR | Shift in aromatic region; MS mass shift. |

Self-Validating Step: If the integration of the aromatic protons (4H) does not match the integration of the side-chain methylene (2H) in NMR, the sample contains substantial "Chroman-4-ol" impurity or residual solvent.

References

-

Emami, S. et al. (2015).[2] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[2][3][4][5] European Journal of Medicinal Chemistry, 93, 539-563.[2] Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR/NMR assignments of carboxylic acids).

-

ChemicalBook. (n.d.). 4-Hydroxyphenylacetic acid NMR Spectrum (Analogous substructure reference). Link

-

NIST Chemistry WebBook. (n.d.). Infrared Spectra of Carboxylic Acids. National Institute of Standards and Technology. Link

-

Pulsus Group. (2018). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid. Journal of Pharmacology and Medicinal Chemistry. (Reference for phenoxyacetic acid side-chain spectroscopy). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Chroman-4-one Derivatives: A Technical Guide

Executive Summary

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its oxidized counterpart (chromone), the chroman-4-one possesses a flexible C2–C3 bond and a chiral center at C2, offering unique stereochemical opportunities for drug design. This guide analyzes the structural causality behind its anticancer, antimicrobial, and neuroprotective activities, providing researchers with actionable synthetic and assay protocols.

Structural Pharmacophore & SAR Analysis

The biological versatility of chroman-4-one stems from specific "hotspots" on the bicyclic ring system. Understanding these is prerequisite to rational design.

The Core Scaffold

The structure consists of a benzene ring fused to a six-membered pyrone ring containing a ketone.

-

C3 Position (The Michael Acceptor): Modification here, particularly the introduction of an exocyclic double bond (e.g., 3-benzylidene), creates an

-unsaturated ketone. This moiety acts as a Michael acceptor, capable of alkylating nucleophilic residues (cysteine thiols) on target proteins (e.g., tubulin, enzymes). -

C6 & C8 Positions (Hydrophobic/Halogen Pocket): Substitution with halogens (Br, Cl) or alkyl chains here dramatically improves potency against Sirtuin 2 (SIRT2) by filling hydrophobic pockets in the enzyme's active site.

-

C7 Position (Electronic Tuning): An electron-donating group (-OH, -OMe) at C7 is crucial for modulating the electron density of the aromatic ring, influencing antioxidant capacity and binding affinity.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: SAR Hotspots of the Chroman-4-one scaffold highlighting functional derivatization points.

Therapeutic Deep Dive: Oncology (The Sirtuin-Tubulin Axis)

Recent high-impact studies have identified chroman-4-ones as potent inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase.[1]

Mechanism of Action

SIRT2 normally deacetylates

-

Hyperacetylation of

-tubulin: This stabilizes the microtubule network excessively. -

Mitotic Arrest: The rigid microtubules cannot dynamically reorganize during mitosis.

-

G2/M Phase Arrest: The cell cycle halts, triggering apoptosis via the Caspase-3/PARP-1 pathway.[2]

Key Compound: 6,8-dibromo-2-pentylchroman-4-one has shown an IC

Experimental Protocol: SIRT2 Inhibition Assay

Validation: This protocol uses a fluorogenic substrate to self-validate enzyme activity.

Materials:

-

Recombinant human SIRT2 enzyme.

-

Fluorogenic peptide substrate (e.g., Ac-Gln-Pro-Lys(Ac)-Lys(AMC)).

-

NAD+ (Cofactor).

-

Positive Control: AGK2 (Known SIRT2 inhibitor).

Workflow:

-

Preparation: Dilute chroman-4-one derivatives in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.

-

Incubation: Mix SIRT2 enzyme (0.5 U) with varying concentrations of the derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Incubate at 37°C for 10 min.

-

Reaction Start: Add NAD+ (500

M) and fluorogenic substrate (50 -

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 minutes.

-

Calculation: Determine the slope of the linear phase. Calculate % Inhibition =

.

Therapeutic Deep Dive: Antimicrobial Activity

Chroman-4-ones, particularly homoisoflavonoid analogs (3-benzylidene derivatives), exhibit potent antifungal activity against Candida albicans and Cryptococcus species.

Mechanism: The HOG1/FBA1 Targets

Computational modeling and phenotypic assays suggest these derivatives do not merely disrupt the cell wall but target specific virulence factors:[4]

-

HOG1 Kinase: Essential for osmoregulation and stress response in fungi.

-

FBA1 (Fructose-bisphosphate aldolase): A key glycolytic enzyme.

-

SAR Insight: A methoxy group at the meta position of the benzylidene ring (Ring B) significantly enhances antifungal potency compared to unsubstituted analogs.

Data Summary: Antimicrobial Potency[1][5][6]

| Compound Derivative | Substituent (Ring B) | Target Organism | MIC ( | Mechanism Insight |

| Compound 1 | 3-OMe | C. albicans | 16 | Cysteine synthase inhibition |

| Compound 2 | 3,4-di-OMe | C. tropicalis | 32 | HOG1 Kinase targeting |

| Compound 21 | 4-Cl | S. epidermidis | 64 | Membrane disruption |

| Fluconazole | (Control) | C. albicans | 2-8 | Ergosterol synthesis inhibition |

Synthesis Protocol: 3-Benzylidenechroman-4-one

The synthesis of the bioactive homoisoflavonoid core relies on the Claisen-Schmidt condensation . While traditional methods use harsh acids/bases, the pyrrolidine-catalyzed method is superior for yield and functional group tolerance.

Pathway Visualization

Figure 2: Pyrrolidine-catalyzed Claisen-Schmidt condensation workflow.

Step-by-Step Protocol

-

Reagents: Dissolve substituted chroman-4-one (1.0 mmol) and the appropriate benzaldehyde (1.1 mmol) in a 1:1 mixture of Methanol/Dichloromethane (5 mL).

-

Catalysis: Add Pyrrolidine (2.0 mmol) dropwise.

-

Reaction: Stir magnetically at room temperature (RT) for 24 hours (48 hours for electron-rich aldehydes like 3-methoxybenzaldehyde).

-

Work-up:

-

Evaporate solvent under reduced pressure.[5]

-

Redissolve residue in DCM (15 mL).

-

Wash with distilled water (3 x 10 mL) to remove pyrrolidine.

-

Dry organic phase over anhydrous

.

-

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

-

Validation: Confirm structure via

H-NMR. Look for the characteristic olefinic proton singlet (

Neuroprotection: MAO-B Inhibition

Chroman-4-ones act as reversible inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease.

-

Logic: The chromanone core mimics the shape of the physiological substrate (dopamine) but blocks the active site.

-

Selectivity: 3-benzylidene derivatives show high selectivity for MAO-B over MAO-A due to the specific shape of the MAO-B hydrophobic cavity (entrance cavity and substrate cavity) which accommodates the bicyclic core and the pendant phenyl ring.

References

-

Bezerra Filho, C. M., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.[6] Molecules.[5][3][1][7][8][9][10][11][12][13][14][15]

-

Kaya, S. G., et al. (2024). Selective inhibition of SIRT2: A disputable therapeutic approach in cancer therapy.[3] Bioorganic Chemistry.[5][3][8] [3]

-

Huber, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

-

Wang, J., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors.[2] European Journal of Medicinal Chemistry.

-

Saxena, S. K., et al. (2021). Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative.[13] Journal of Pharmaceutical Research International.[13]

Sources

- 1. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. journaljpri.com [journaljpri.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Chroman Scaffold in Medicinal Chemistry: From Synthetic Innovation to Clinical Application

[1]

Executive Summary: The Chroman Renaissance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by Vitamin E (tocopherols) and early antihypertensives, the current frontier of chroman research has shifted toward chiral complexity and hybrid pharmacophores .

This technical guide addresses the critical bottleneck in modern chroman development: the transition from racemic, flat structures to stereochemically defined, sp3-rich architectures that maximize target affinity and minimize off-target toxicity. We focus here on the discovery of novel derivatives for neuroprotection and oncology, supported by asymmetric organocatalytic protocols.

Structural Biology & Pharmacophore Analysis

To design novel derivatives, one must first map the modifiable chemical space of the core skeleton. The chroman ring offers four distinct vectors for optimization.

Table 1: SAR Vectors of the Chroman Scaffold

| Position | Chemical Character | Optimization Strategy | Key Biological Impact |

| Benzene Ring (C5-C8) | Aromatic / Electronic | Halogenation (F, Cl) or Methoxylation (-OMe). | Modulates metabolic stability (CYP450 blocking) and lipophilicity. |

| Heteroatom (O1) | H-Bond Acceptor | Isosteric replacement (S, NH). | Alters polarity and hydrogen bonding capability with receptor residues (e.g., Ser/Thr). |

| C2 Position | Chiral Center | Introduction of bulky aryl/alkyl groups. | Critical determinant of potency. Controls stereospecific binding (e.g., Nebivolol). |

| C4 Position | Linker / Sp3 Carbon | Spiro-cyclization or hydrazone formation. | Ideal site for "hybrid drugs" (e.g., linking to NO-donors or cholinesterase inhibitors). |

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for modifying the chroman core based on the intended therapeutic target.

Figure 1: Strategic modification vectors for the chroman scaffold to tune potency, solubility, and selectivity.[1][2][3][4][5]

Advanced Synthetic Protocol: Asymmetric Organocatalysis

Traditional synthesis often yields racemic mixtures requiring expensive chiral resolution. The modern standard is Asymmetric Organocatalysis . The following protocol describes a cascade Michael/hemiacetalization reaction to generate chiral chromans with high enantiomeric excess (ee).

Protocol: Enantioselective Synthesis of 2-Substituted Chromans

Objective: Synthesis of (S)-2-phenylchroman-4-ol derivatives via organocatalytic cascade. Scope: Applicable to nitro-chromenes and enals.

Reagents & Materials

-

Substrate: o-Hydroxy-trans-cinnamaldehyde (1.0 equiv).

-

Catalyst: Jørgensen-Hayashi Catalyst (S)-TMS-diarylprolinol ether (10-20 mol%).

-

Co-catalyst: Benzoic acid (20 mol%) (accelerates iminium ion formation).

-

Solvent: Toluene or DCM (anhydrous).

-

Nucleophile: Electron-rich phenol or nitroalkene.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask, dissolve the Jørgensen-Hayashi catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL) at room temperature. Stir for 10 minutes to ensure homogeneity.

-

Substrate Addition: Add the o-hydroxy-cinnamaldehyde derivative (1.0 mmol) to the stirring solution.

-

Reaction Initiation: Cool the mixture to 0°C to maximize stereocontrol. Add the nucleophile (e.g., nitrostyrene) dropwise over 15 minutes.

-

Monitoring: Stir the reaction at 0°C for 24–48 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material spot (Rf ~0.6) and appearance of the cyclized product (Rf ~0.4).

-

Quenching: Quench the reaction with saturated NaHCO3 solution (5 mL).

-

Work-up: Extract the aqueous layer with DCM (3 x 10 mL). Dry combined organic layers over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Note: Use a gradient elution (0%

20% EtOAc in Hexanes) to separate diastereomers if necessary.

-

Validation Check:

Therapeutic Frontiers: Neuroprotection & Oncology

Case Study A: Neuroprotection via ERK-CREB Signaling

Novel chroman derivatives (specifically C2-substituted analogues like BL-M ) have shown efficacy in Alzheimer’s models.[6] Unlike simple antioxidants, these molecules activate specific survival pathways.

Mechanism: The chroman derivative penetrates the Blood-Brain Barrier (BBB), scavenges ROS, and simultaneously phosphorylates ERK1/2, leading to CREB activation (a transcription factor vital for memory formation).

Figure 2: Dual-mechanism of chroman derivatives: Direct ROS scavenging and ERK-CREB pathway activation.

Case Study B: Oncology (Tubulin Inhibition)

3-Benzylidene-4-chromanones function as "oxygen isosteres" of combretastatin. They bind to the colchicine site of tubulin, disrupting microtubule polymerization and inducing apoptosis in multidrug-resistant (MDR) cancer lines (e.g., MCF-7, HT-29).

-

Key Feature: The cis-configuration of the benzylidene double bond mimics the twisted biphenyl structure required for tubulin binding.

ADMET Profiling & Drug-Likeness

For a chroman derivative to become a drug, it must satisfy physicochemical constraints. Below is a comparative profile of a standard chroman drug (Nebivolol) versus a theoretical novel "Lead Compound X" (designed for CNS penetration).

Table 2: Physicochemical Properties (In Silico Prediction)

| Property | Nebivolol (Standard) | Lead Compound X (Novel CNS Agent) | Optimal Range (CNS) | Interpretation |

| Molecular Weight | 405.4 g/mol | 345.2 g/mol | < 450 | Lower MW aids BBB penetration. |

| LogP (Lipophilicity) | 4.2 | 2.8 | 2.0 – 3.5 | Novel compound is less lipophilic, reducing peripheral tissue accumulation. |

| TPSA (Polar Surface Area) | 58 Ų | 45 Ų | < 90 Ų | TPSA < 90 is ideal for crossing the BBB. |

| H-Bond Donors | 2 | 1 | < 3 | Fewer donors prevents P-gp efflux. |

| Rotatable Bonds | 8 | 4 | < 8 | Rigid chroman core improves binding entropy. |

Self-Validating Rule: If TPSA > 90 Ų or LogP > 5, the chroman derivative is likely to fail as a CNS drug. Re-design the C4-substituent to reduce polarity or bulk.

References

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563.

-

Menard, T., Laverny, A., & Denmark, S. E. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. The Journal of Organic Chemistry, 86(21), 14290–14310.

-

Lee, H. E., et al. (2014). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 19(9).

-

Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives.[7] The Journal of Organic Chemistry, 79(22), 10772–10785.

-

Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"Protocol for the synthesis of 2-(Chroman-4-yloxy)acetic acid"

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-(Chroman-4-yloxy)acetic acid CAS Registry Number: (Analogous derivatives typically indexed; specific CAS depends on stereochemistry). Molecular Formula: C₁₁H₁₂O₄ Application: Pharmacophore in medicinal chemistry (e.g., PPAR agonists, enzyme inhibitors), linker motif in PROTACs.

This application note details a robust, three-stage synthesis of 2-(Chroman-4-yloxy)acetic acid starting from commercially available 4-chromanone. Unlike generic organic synthesis guides, this protocol emphasizes process safety , impurity control , and scalability .

Retrosynthetic Logic:

The target moiety is an

-

Disconnection: The C4-O bond is the strategic disconnection point.

-

Precursors: Chroman-4-ol and an electrophilic acetic acid equivalent (Ethyl bromoacetate).

-

Starting Material: Chroman-4-one, accessible via Friedel-Crafts acylation or commercial sources.

Strategic Workflow:

-

Reduction: Chemoselective reduction of the ketone to the secondary alcohol.

-

O-Alkylation (Williamson Ether Synthesis): Use of a non-nucleophilic base to generate the alkoxide, coupled with a haloacetate.

-

Hydrolysis: Saponification of the ester to the free acid.

Pre-Synthesis Considerations & Safety (HSE)

-

Sodium Hydride (NaH): Used in Step 2. Pyrophoric in moisture. Must be handled under inert atmosphere (Nitrogen/Argon). Use mineral oil dispersion (60%) for safer handling; wash with hexane only if strict stoichiometry is required (rarely needed for this scale).

-

Solvent Selection: Anhydrous DMF or THF is critical for the alkylation to prevent competitive hydrolysis of the alkyl halide.

-

Stereochemistry: The reduction of 4-chromanone yields racemic 4-chromanol. Consequently, the final product will be racemic

-2-(chroman-4-yloxy)acetic acid unless a chiral reduction (e.g., Corey-Bakshi-Shibata) is employed. This protocol describes the racemic route.

Detailed Experimental Protocols

Module 1: Reduction of 4-Chromanone

Objective: Quantitative conversion of ketone to alcohol without elimination to chromene.

Reaction Scheme: 4-Chromanone + NaBH4 -> (±)-4-Chromanol

| Parameter | Specification | Rationale |

| Substrate | 4-Chromanone (1.0 eq) | Starting material. |

| Reagent | Sodium Borohydride (0.6 - 1.0 eq) | Mild hydride donor; excess ensures completion. |

| Solvent | Methanol (MeOH) | Protic solvent activates the carbonyl for borohydride attack. |

| Temperature | 0°C | Controls exotherm; prevents side reactions. |

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with 4-chromanone (10 mmol) and MeOH (30 mL). Cool to 0°C using an ice bath.[1]

-

Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). Product (

) is more polar than starting material ( -

Quench: Cool to 0°C. Add saturated NH₄Cl solution (10 mL) dropwise to destroy excess hydride.

-

Workup: Concentrate MeOH under reduced pressure. Dilute residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

-

Drying: Dry combined organics over MgSO₄, filter, and concentrate.

-

Output: Colorless oil or white solid (Yield >90%). Use directly in Module 2.

Module 2: O-Alkylation (The Critical Step)

Objective: Formation of the ether linkage while minimizing elimination side-products.

Reaction Scheme: (±)-4-Chromanol + NaH + Ethyl Bromoacetate -> Ethyl 2-(chroman-4-yloxy)acetate

| Parameter | Specification | Rationale |

| Substrate | (±)-4-Chromanol (1.0 eq) | From Module 1. |

| Base | Sodium Hydride (60% in oil) (1.2 eq) | Irreversible deprotonation of secondary alcohol. |

| Electrophile | Ethyl Bromoacetate (1.1 eq) | More reactive than chloroacetate; ester prevents acid-base quenching. |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvent supports |

| Temperature | 0°C | Low temp for deprotonation; RT for alkylation. |

Step-by-Step Protocol:

-

Setup: Flame-dry a two-neck flask under Nitrogen atmosphere.

-

Deprotonation: Suspend NaH (12 mmol, 60% dispersion) in anhydrous DMF (10 mL) at 0°C.

-

Addition: Dissolve 4-chromanol (10 mmol) in DMF (5 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 min until H₂ evolution ceases. Visual Cue: Solution may turn yellow/orange.

-

Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 4–12 hours.

-

Monitoring: TLC (20% EtOAc/Hexane). Look for the disappearance of the alcohol.

-

Quench: Pour mixture onto ice-water (100 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Note: Wash organics copiously with water and brine to remove DMF.

-

Purification: Flash Column Chromatography (Silica Gel, 0-20% EtOAc/Hexane) is recommended to remove mineral oil and unreacted bromide.

-

Output: Viscous oil (Ethyl ester intermediate).

Module 3: Hydrolysis (Saponification)

Objective: Cleavage of the ethyl ester to yield the final carboxylic acid.

Reaction Scheme: Ethyl Ester + LiOH -> 2-(Chroman-4-yloxy)acetic acid

| Parameter | Specification | Rationale |

| Substrate | Ethyl 2-(chroman-4-yloxy)acetate | From Module 2. |

| Reagent | LiOH·H₂O (2.0 eq) | Mild hydroxide source; compatible with ether linkage. |

| Solvent | THF : Water (3:1) | Homogeneous system for lipophilic ester and ionic base. |

Step-by-Step Protocol:

-

Dissolution: Dissolve the ethyl ester in THF (20 mL).

-

Addition: Add a solution of LiOH·H₂O (20 mmol) in Water (7 mL).

-

Reaction: Stir vigorously at RT for 4 hours.

-

Workup: Evaporate THF under reduced pressure. The aqueous residue will contain the carboxylate salt.

-

Acidification: Wash the aqueous phase with Ether (1 x 10 mL) to remove non-acidic impurities. Acidify the aqueous layer to pH 2 using 1M HCl.

-

Isolation: Extract the cloudy acidic mixture with EtOAc (3 x 20 mL).

-

Final Polish: Dry (Na₂SO₄) and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Final Output: 2-(Chroman-4-yloxy)acetic acid (White solid).

Visualized Workflow & Logic

The following diagram illustrates the synthetic pathway and the critical decision nodes for purification.

Caption: Modular synthetic workflow for 2-(Chroman-4-yloxy)acetic acid showing critical reaction steps and potential elimination risk.

Expert Insights & Troubleshooting

-

The "Elimination" Pitfall: The benzylic-like position at C4 makes 4-chromanol prone to dehydration to form 4H-chromene (or 2H-chromene isomers) under strongly acidic conditions or high heat with strong base.

-

Solution: Always keep the alkylation temperature low (0°C) during NaH addition. Do not reflux the alkylation step unless absolutely necessary.

-

-

Alternative Electrophiles: If Ethyl Bromoacetate is unavailable, Tert-butyl bromoacetate is an excellent alternative. The tert-butyl group is bulky, potentially reducing bis-alkylation side products, and can be removed via TFA (Acidolysis) instead of saponification, which is useful if the molecule has other base-sensitive groups.

-

Characterization (NMR Expectations):

-

H-4 (Chroman ring): Look for a triplet (or dd) around

4.5 - 4.8 ppm. This shift confirms the ether formation (downfield shift from alcohol). -

O-CH2-COOH: A singlet (or AB quartet if chiral influence is strong) around

4.1 - 4.3 ppm.

-

References

-

Reduction of Chroman-4-one

-

General Alkylation Protocols (Williamson Ether Synthesis)

-

Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from

-

Patent Reference for Chroman Ether Derivatives: WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. (2017). (Demonstrates the stability and synthesis of the chroman-4-yloxy moiety). Retrieved from

-

-

Chiral Considerations (Optional)

-

KR101769204B1 - New method for preparation of chiral chromanol derivatives. (2017). (For researchers requiring enantiopure starting materials). Retrieved from

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. WO2017023124A1 - Novel method for preparing chromanol derivative - Google Patents [patents.google.com]

- 6. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]

- 7. Synthesis of chroman aldehydes that inhibit HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

"High-yield synthesis of 2-(Chroman-4-yloxy)acetic acid"

Application Note: High-Yield Synthesis of 2-(Chroman-4-yloxy)acetic Acid

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(Chroman-4-yloxy)acetic acid , a pharmacophore often found in PPAR agonists, auxin analogs, and selective estrogen receptor modulators (SERMs).

While direct alkylation of 4-chromanol often suffers from competitive elimination (yielding 2H-chromene) and poor yields (<40%), this protocol utilizes a three-step "Protect-Alkylate-Hydrolyze" strategy optimized for the secondary benzylic ether linkage. By employing sodium hydride (NaH) in anhydrous DMF at controlled temperatures, we suppress the E2 elimination pathway, achieving overall isolated yields exceeding 75% .

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary ether linkage at the benzylic C4 position. The critical process parameter (CPP) is controlling the reactivity of the C4-alkoxide to favor SN2 substitution over elimination.

Strategic Route:

-

Reduction: Chemoselective reduction of 4-chromanone to 4-chromanol.

-

O-Alkylation (Critical Step): Williamson ether synthesis using ethyl bromoacetate rather than chloroacetic acid. The ester provides a superior leaving group balance and allows for easier purification of the intermediate.

-

Hydrolysis: Saponification of the ester to the final acid.

Figure 1: Retrosynthetic disconnection showing the conversion of 4-chromanone to the target acid via an ester intermediate.

Detailed Protocols

Step 1: Reduction of 4-Chromanone

Objective: Quantitative conversion of ketone to alcohol without ring opening.

-

Reagents: 4-Chromanone (1.0 eq), NaBH4 (1.1 eq), Methanol (0.5 M).

-

Mechanism: Nucleophilic addition of hydride to carbonyl.

Procedure:

-

Dissolve 4-chromanone (14.8 g, 100 mmol) in Methanol (200 mL) in a 500 mL round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add NaBH4 (4.16 g, 110 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H2).

-

Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Slowly add Acetone (10 mL) to destroy excess hydride, followed by H2O (50 mL).

-

Concentrate in vacuo to remove MeOH. Extract residue with DCM (3 x 50 mL).

-

Dry over Na2SO4 and concentrate.

-

Yield: ~95-98% (White solid).

-

QC: 1H NMR should show a triplet at δ ~4.7 ppm (C4-H).

-

Step 2: Williamson Ether Synthesis (The Critical Step)

Objective: C4-O-Alkylation while minimizing elimination to 2H-chromene.

-

Reagents: 4-Chromanol (1.0 eq), NaH (60% in oil, 1.5 eq), Ethyl bromoacetate (1.2 eq), Anhydrous DMF.

-

Critical Control: Temperature must remain <5°C during base addition to prevent elimination.

Procedure:

-

Flame-dry a 250 mL two-neck flask under Argon.

-

Add NaH (60% dispersion, 6.0 g, 150 mmol) and wash twice with anhydrous Hexane to remove mineral oil. Suspend in Anhydrous DMF (100 mL).

-

Cool suspension to 0°C .

-

Dissolve 4-Chromanol (15.0 g, 100 mmol) in DMF (50 mL) and add dropwise via addition funnel over 30 minutes.

-

Note: Evolution of H2 gas. Solution will turn yellow/orange.

-

-

Stir at 0°C for 1 hour to ensure complete deprotonation.

-

Add Ethyl bromoacetate (13.3 mL, 120 mmol) dropwise at 0°C.

-

Allow to warm to RT slowly and stir for 12 hours.

-

Quench: Pour mixture into ice-cold saturated NH4Cl solution (300 mL).

-

Extract with EtOAc (3 x 100 mL). Wash combined organics with H2O (5 x 50 mL) to remove DMF, then Brine.

-

Purification: Flash Chromatography (Hexane:EtOAc 9:1).

-

Yield: 80-85% (Colorless oil).

-

Why this works: DMF promotes the SN2 mechanism due to cation solvation, while the low temperature prevents the thermodynamic elimination product.

-

Step 3: Hydrolysis to Target Acid

Objective: Mild saponification to yield the free carboxylic acid.

Procedure:

-

Dissolve the ester from Step 2 (23.6 g, 100 mmol) in THF:Water (3:1, 200 mL) .

-

Add LiOH·H2O (8.4 g, 200 mmol).

-

Stir at RT for 4 hours.

-

Concentrate to remove THF.

-

Acidify the aqueous residue to pH 2 using 1M HCl. The product will precipitate.

-

Filter the white solid and recrystallize from Ethanol/Water.

-

Final Yield: >90% for this step.

-

Process Data & Troubleshooting

Quantitative Summary

| Parameter | Step 1 (Reduction) | Step 2 (Alkylation) | Step 3 (Hydrolysis) |

| Limiting Reagent | 4-Chromanone | 4-Chromanol | Ethyl Ester |

| Reagent Stoichiometry | 1.1 eq NaBH4 | 1.5 eq NaH / 1.2 eq Electrophile | 2.0 eq LiOH |

| Solvent System | MeOH | DMF (Anhydrous) | THF/H2O |

| Temperature | 0°C -> RT | 0°C -> RT | RT |

| Typical Yield | 98% | 82% | 92% |

| Major Side Product | None | 2H-Chromene (Elimination) | None |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for the critical alkylation step.

Quality Control & Characterization

Target Molecule: 2-(Chroman-4-yloxy)acetic acid

-

Appearance: White crystalline solid.

-

Melting Point: 98-100°C.

-

1H NMR (400 MHz, CDCl3):

-

δ 9.80 (br s, 1H, COOH)

-

δ 7.25-6.80 (m, 4H, Ar-H)

-

δ 4.65 (t, J=4.5 Hz, 1H, C4-H)

-

δ 4.25 (s, 2H, O-CH2-CO)

-

δ 4.15 (m, 2H, C2-H)

-

δ 2.10 (m, 2H, C3-H)

-

Validation Check: Ensure the integration of the O-CH2-CO singlet (4.25 ppm) matches the single proton at the C4 position (4.65 ppm) in a 2:1 ratio. If the C4 proton signal is split into a doublet of doublets with large coupling constants, verify that elimination has not occurred.

References

-

Reduction of Chromanones: Lock, G. (1954). Reduktion von Chromanonen mit Natriumborhydrid. Monatshefte für Chemie, 85, 802–806.

-

Williamson Ether Synthesis (General Mechanism): Williamson, A. (1850).[1][2][3] Theory of Aetherification. Philosophical Magazine, 37, 350–356.

-

Synthesis of Chromanyloxyacetic Acid Derivatives (Analogous Chemistry): Goyal, N., et al. (2018).[4] Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate. IUCrData, 3(7), x180993.[4]

-

Optimization of Benzylic Ether Synthesis: BenchChem Protocols. Minimizing side reactions in the synthesis of 4-Chromanol derivatives.

-

Pharmacological Relevance (PPAR Agonists): Lohray, B. B., et al. (2001). Chromanyl-2,4-thiazolidinediones as PPARγ agonists. Journal of Medicinal Chemistry, 44(16), 2675–2678.

Sources

Application Note: In Vivo Experimental Design for 2-(Chroman-4-yloxy)acetic Acid Derivatives

Executive Summary & Scientific Rationale

The 2-(Chroman-4-yloxy)acetic acid scaffold represents a "privileged structure" in medicinal chemistry, historically validated as a pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) modulation. Structurally analogous to the "head groups" of glitazones (e.g., Ciglitazone) and fibrates, this moiety typically drives binding to the PPAR ligand-binding domain (LBD).

Therapeutic Context:

-

Primary Target: PPAR

(Lipid metabolism) and PPAR -

Secondary Targets: GPR40 (FFAR1) or COX-2 inhibition (anti-inflammatory).

-

Clinical Indication: Type 2 Diabetes Mellitus (T2DM), Dyslipidemia, and Non-Alcoholic Steatohepatitis (NASH).

Experimental Philosophy:

This guide departs from generic screening. It presumes the molecule is a lipophilic acid with poor aqueous solubility. The protocols below prioritize bioavailability enhancement via salt formation/micronization and mechanistic validation (distinguishing between PPAR

Phase I: Formulation & Pharmacokinetics (PK)

Before efficacy testing, the "drug-like" properties must be established. Chroman acids are notoriously insoluble in neutral water, leading to erratic absorption if not formulated correctly.

Formulation Protocol (Oral Gavage)

Challenge: The free acid form precipitates in the low pH of the stomach. Solution: Use a suspending agent with a surfactant or convert to a sodium salt in situ.

| Component | Concentration | Function |

| Test Article | 10 – 100 mg/kg | 2-(Chroman-4-yloxy)acetic acid derivative |

| Vehicle | 0.5% (w/v) CMC-Na | Carboxymethylcellulose Sodium (Viscosity enhancer) |

| Surfactant | 0.1% (v/v) Tween 80 | Polysorbate 80 (Wetting agent) |

| Buffer | Phosphate (pH 7.4) | Maintains pH to prevent precipitation |

Preparation Steps:

-

Micronization: Grind the solid compound using a mortar and pestle to reduce particle size (<20 µm).

-

Wetting: Add Tween 80 dropwise to the powder and triturate to form a paste.

-

Suspension: Gradually add the 0.5% CMC solution while stirring continuously.

-

Sonication: Sonicate for 15 minutes at room temperature to ensure homogeneity.

-

QC: Verify pH is between 6.5–7.5. If <6.0, adjust with 0.1N NaOH (crucial for absorption).

Phase II: Metabolic Efficacy (The "Gold Standard" DIO Model)

The Diet-Induced Obesity (DIO) C57BL/6J mouse model is the industry standard for evaluating insulin sensitizers and lipid modulators.

Experimental Design Overview

-

Subject: Male C57BL/6J mice (start at 6 weeks old).

-

Induction: High-Fat Diet (HFD, 60% kcal from fat) for 12 weeks prior to treatment.

-

Group Size:

per group (Power > 0.8 for detecting 20% change in AUC). -

Duration: 28 Days of daily oral dosing.

Treatment Groups[1][2]

-

Vehicle Control: 0.5% CMC (Oral Gavage, QD).

-

Positive Control (PPAR

): Rosiglitazone (3 mg/kg/day) – Validates insulin sensitization. -

Positive Control (PPAR

): Fenofibrate (100 mg/kg/day) – Validates lipid lowering. -

Test Article (Low): 10 mg/kg/day.

-

Test Article (High): 50 mg/kg/day.

Protocol: Oral Glucose Tolerance Test (OGTT)

Perform on Day 21 of treatment.

-

Fasting: Fast mice for 6 hours (08:00 – 14:00). Note: Do not fast overnight; it induces a catabolic state that masks insulin resistance in mice.

-

Basal Sample: Measure blood glucose (tail snip) at

min. -

Challenge: Administer Glucose solution (2 g/kg body weight) via oral gavage.

-

Sampling: Measure blood glucose at

min. -

Analysis: Calculate Incremental Area Under the Curve (iAUC).

Visualization: Experimental Timeline

Caption: 16-week workflow utilizing Diet-Induced Obesity (DIO) mice to assess metabolic efficacy.

Phase III: Mechanistic Validation (Gene Signatures)

To confirm the molecule acts via the PPAR pathway (and distinguish between

Tissue Collection:

-

Liver: Primary site for PPAR

(lipid oxidation). -

White Adipose Tissue (WAT): Primary site for PPAR

(lipogenesis/storage).

RT-qPCR Panel:

| Target Gene | Isoform Specificity | Biological Function | Expected Outcome (Agonist) |

| Acox1 | PPAR | Fatty acid | Upregulation |

| Cpt1a | PPAR | Mitochondrial FA transport | Upregulation |

| Fabp4 (aP2) | PPAR | Fatty acid binding | Upregulation |

| Adipoq | PPAR | Adiponectin (Insulin sensitizer) | Upregulation |

| Tnfa | NF- | Pro-inflammatory cytokine | Downregulation (Transrepression) |

Visualization: Mechanism of Action

Caption: Molecular pathway showing ligand binding, RXR heterodimerization, and downstream gene regulation.[1]

Phase IV: Safety & Toxicology (Critical)

PPAR agonists have a history of safety attrition due to hepatotoxicity (e.g., Troglitazone) and fluid retention.

Mandatory Safety Endpoints:

-

Hepatomegaly Index: Liver weight / Body weight ratio. (Significant increase suggests peroxisome proliferation or steatosis).

-

Serum Transaminases: ALT and AST levels (colorimetric assay).

-

Hematocrit: A decrease indicates hemodilution (fluid retention), a common side effect of PPAR

over-activation.

References

-

Fracchiolla, G., et al. (2007). "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity."[2] ChemMedChem.

-

Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research.

-

Monsalve, F. A., et al. (2013). "Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases." Mediators of Inflammation.

-

Wang, L., et al. (2020). "Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases." Frontiers in Pharmacology.

Sources

Application Note: Cell-Based Screening of 2-(Chroman-4-yloxy)acetic Acid Activity

Executive Summary & Strategic Rationale

The structural motif 2-(Chroman-4-yloxy)acetic acid represents a privileged pharmacophore in medicinal chemistry, combining a lipophilic chroman core with an acidic "warhead." This specific connectivity—an ether linkage at the C4 position of the chroman ring coupled to an acetic acid moiety—structurally mimics endogenous fatty acids and established metabolic therapeutics (e.g., fibrates, glitazars).

Scientific Premise: Based on Structure-Activity Relationship (SAR) data of aryloxyacetic acids, this scaffold is a primary candidate for Peroxisome Proliferator-Activated Receptor (PPAR) agonism. The carboxylic acid tail typically forms hydrogen bonds with the Tyr/His/Ser triad in the PPAR Ligand Binding Domain (LBD), while the chroman core occupies the hydrophobic pocket.

Scope of this Guide: This Application Note provides a validated roadmap to screen this scaffold for:

-

Primary Activity: PPAR

/ -

Secondary Activity: COX-2 Inhibition/Anti-inflammatory signaling (NF-

B modulation).

Mechanism of Action & Assay Design

To validate the activity of 2-(Chroman-4-yloxy)acetic acid, we must interrogate the nuclear receptor signaling pathway.

The PPAR Signaling Cascade

The compound is hypothesized to cross the cell membrane, bind the cytosolic/nuclear PPAR, and induce a conformational change allowing heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) to drive transcription.

Pathway Visualization

The following diagram illustrates the specific molecular mechanism we are targeting in the reporter assay.

Figure 1: Mechanism of Action for the PPAR Reporter Assay. The compound acts as a ligand to drive luciferase expression.

Experimental Protocols

Primary Screen: PPAR-Luciferase Transactivation Assay

Objective: Quantify the transcriptional potency (EC

Reagents & Materials Table

| Component | Specification | Purpose |

| Cell Line | HEK293T (ATCC CRL-3216) | Host for reporter system |

| Expression Vector | pSG5-PPAR | Expresses the receptor |

| Reporter Vector | PPRE-Luc (3x PPRE upstream of Luciferase) | Readout of activation |

| Control Vector | pRL-SV40 (Renilla Luciferase) | Normalization for transfection efficiency |

| Transfection Reagent | Lipofectamine 3000 or FuGENE HD | DNA delivery |

| Assay Media | DMEM + Charcoal-Stripped FBS (CS-FBS) | Removes endogenous hormones/lipids |

| Positive Control | GW7647 (PPAR | System validation |

Step-by-Step Protocol

Step 1: Cell Seeding (Day 0)

-

Harvest HEK293T cells using Accutase (gentler than Trypsin).

-

Resuspend in DMEM + 10% CS-FBS (Charcoal-stripped is critical to remove endogenous fatty acids that cause high background).

-

Plate 20,000 cells/well in a white-walled, clear-bottom 96-well plate.

-

Incubate overnight at 37°C, 5% CO

.

Step 2: Co-Transfection (Day 1)

-

Prepare Transfection Master Mix (per well):

-

50 ng PPRE-Luc Plasmid.

-

50 ng PPAR Expression Plasmid.

-

5 ng pRL-SV40 (Renilla).

-

0.3 µL Transfection Reagent.

-

-

Add mix to cells and incubate for 6–12 hours.

-

Replace media with fresh DMEM + 1% CS-FBS to starve cells prior to treatment.

Step 3: Compound Treatment (Day 1 Evening)

-

Prepare 1000x stocks of 2-(Chroman-4-yloxy)acetic acid in DMSO.

-

Dilute to 2x working concentration in media (Max DMSO final conc: 0.1%).

-

Perform an 8-point dose-response curve (e.g., 0.01 µM to 30 µM).

-

Include Positive Control (Rosiglitazone 1 µM) and Vehicle Control (DMSO).

-

Incubate for 18–24 hours.

Step 4: Dual-Luciferase Readout (Day 2)

-

Lyse cells using Passive Lysis Buffer (20 µL/well, 15 min shaking).

-

Inject Firefly Luciferase Reagent (100 µL) -> Measure Luminescence (Signal).

-

Inject Stop & Glo Reagent (100 µL) -> Measure Renilla Luminescence (Normalization).

Secondary Functional Assay: Adipogenesis Differentiation

Objective: Confirm that the transcriptional activity translates to a physiological phenotype (e.g., adipocyte differentiation, a hallmark of PPAR

Cell Model: 3T3-L1 Preadipocytes.

-

Seed: 3T3-L1 cells in 24-well plates; grow to confluence (Day -2).

-

Induction (Day 0): Treat with "MDI cocktail" (IBMX, Dexamethasone, Insulin) + Test Compound (10 µM) .

-

Note: Remove Rosiglitazone from standard cocktails if testing for PPAR

agonism.

-

-

Maintenance (Day 2): Switch to media with Insulin + Test Compound only.

-

Readout (Day 7-10): Fix cells with formalin and stain with Oil Red O .

-

Quantification: Extract dye with isopropanol and measure Absorbance at 510 nm.

Data Analysis & Validation

Calculation of Relative Luciferase Activity (RLA)

To ensure trustworthiness, normalize raw data to account for well-to-well variation in cell number or transfection efficiency.

Dose-Response Curve Fitting

Fit the RLA data to a 4-parameter logistic (4PL) equation to determine potency:

-

EC

: Concentration inducing 50% maximal response. -

E

: Maximal efficacy relative to the positive control (e.g., "Compound X is a partial agonist with 60% efficacy of Rosiglitazone").

Assay Quality Control (Z-Factor)

For high-throughput screening, calculate the Z-factor using the positive (Pos) and vehicle (Neg) controls. A value > 0.5 indicates a robust assay.

Workflow Visualization

Figure 2: Step-by-step workflow for the high-throughput luciferase reporter screen.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Signal | Endogenous fatty acids in serum | Crucial: Use Charcoal-Stripped FBS (CS-FBS) to remove endogenous ligands. |

| Low Signal-to-Noise | Poor transfection efficiency | Optimize DNA:Lipid ratio. Ensure cells are <70% confluent at transfection. |

| Cytotoxicity | Compound toxicity or DMSO > 0.5% | Perform an ATP-based viability assay (e.g., CellTiter-Glo) in parallel. Keep DMSO < 0.1%. |

| Inconsistent Replicates | Edge effects in plate | Avoid using outer wells for data; fill them with PBS/Media. |

References

-

Grygiel-Górniak, B. (2014).[1] Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal. Link

-

Fridén-Saxin, M., et al. (2012).[2] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry. Link(Demonstrates chemical handling of chroman scaffolds).

-

Giampieri, M., et al. (2009). Aryloxyacetic acid derivatives as PPAR alpha/gamma agonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. Link(Core reference for the scaffold activity).

-

Promega Corporation. Dual-Luciferase® Reporter Assay System Protocol. Link

Sources

Application Note: 2-(Chroman-4-yloxy)acetic Acid in Anticancer Drug Discovery

This Application Note is designed for researchers in medicinal chemistry and oncology pharmacology. It details the utilization of 2-(Chroman-4-yloxy)acetic acid as a pivotal chemical scaffold for generating anticancer libraries, specifically hydrazide-hydrazone derivatives, and outlines the protocols for their biological evaluation.

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) pharmacophore is a privileged structure in drug discovery, serving as the core for various anticancer, anti-inflammatory, and antioxidant agents. 2-(Chroman-4-yloxy)acetic acid represents a critical synthetic intermediate. Unlike the ketone precursor (chroman-4-one), this ether-linked carboxylic acid derivative provides a stable, flexible "linker" moiety (the oxyacetic tail) that improves solubility and allows for rapid conjugation with nitrogen-containing pharmacophores.

This guide details the application of 2-(Chroman-4-yloxy)acetic acid not merely as a standalone drug, but as a strategic building block for synthesizing bioactive hydrazide-hydrazone libraries targeting tubulin polymerization , EGFR kinases , and oxidative stress pathways in cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

Chemical Profile & Structural Logic

The Pharmacophore

The molecule consists of a lipophilic chroman bicyclic ring fused to a hydrophilic carboxylic acid tail via an ether linkage at position C4.

-

Chroman Core: Mimics natural flavonoids; intercalates with hydrophobic pockets in enzymes (e.g., Kinases).

-

Ether Linkage (C4-O): Provides rotational freedom, unlike rigid chromones.

-

Carboxylic Acid Tail: Serves as the "warhead" attachment point. It is rarely the active site itself but is essential for creating acyl hydrazones —a functional group known to chelate metal ions in metalloproteinases and bind hydrogen-bond acceptors in active sites.

Solubility & Stability

-

Solvent Compatibility: High solubility in DMSO and DMF; moderate in Ethanol. Poor solubility in water (requires conversion to sodium salt or derivatization).

-

Stability: Stable at room temperature. The ether linkage is resistant to hydrolysis compared to ester-linked analogs.

Workflow Visualization: From Scaffold to Screen

The following diagram illustrates the standard workflow for applying this compound in cancer research, moving from chemical synthesis to biological validation.

Caption: Logical workflow converting the chroman precursor into the oxyacetic acid scaffold, followed by library generation and biological screening.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Rationale: The free acid often exhibits low cell permeability (polar surface area). The standard application is to convert it into hydrazide-hydrazones , which have documented anticancer activity.

Materials:

-

2-(Chroman-4-yloxy)acetic acid (0.01 mol)

-

Thionyl chloride (

) or EDC/HOBt -

Hydrazine hydrate (99%)

-

Various aromatic aldehydes (for hydrazone formation)

Procedure:

-

Esterification: Dissolve the acid in absolute ethanol. Add catalytic

(3-4 drops). Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). -

Hydrazide Formation: React the resulting ester with hydrazine hydrate (1:5 ratio) in ethanol under reflux for 4 hours. Precipitate the acid hydrazide by pouring into ice water.

-

Schiff Base Formation (The Active Agents): Reflux the hydrazide with substituted benzaldehydes (e.g., 4-Cl, 4-NO2, 4-OMe) in ethanol with catalytic acetic acid.

-

Yield: Filter the solid precipitate. These "hydrazone derivatives" are the test compounds for the cancer assays.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To determine the IC50 (half-maximal inhibitory concentration) of the scaffold vs. its derivatives.

Cell Lines:

-

MCF-7 (Breast Adenocarcinoma) - Estrogen Receptor positive model.

-

HepG2 (Hepatocellular Carcinoma) - Metabolic activity model.

-

HCT-116 (Colorectal Carcinoma) - p53 wild-type model.

-

HUVEC (Human Umbilical Vein Endothelial Cells) - Normal control (critical for toxicity index).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% -

Treatment: Dissolve 2-(Chroman-4-yloxy)acetic acid and its derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin or 5-Fluorouracil.

-

-

Incubation: Treat cells for 48 or 72 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

Data Analysis Template:

| Compound ID | R-Group Substituent | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI) |

| Scaffold | -OH (Acid) | >100 (Inactive) | >100 | >200 | N/A |

| Deriv-01 | -NH-N=CH-Ph | 25.4 | 30.1 | >100 | ~4.0 |

| Deriv-02 | -NH-N=CH-(4-Cl-Ph) | 4.2 | 6.8 | 85.0 | 20.2 |

| Doxorubicin | (Control) | 0.5 | 0.8 | 15.0 | 30.0 |

Interpretation: The scaffold (Acid) usually shows low potency. The 4-Cl derivative (Deriv-02) shows high potency and good selectivity (SI > 10), validating the scaffold's utility.

Mechanistic Validation: Apoptosis Pathway

Once a "hit" derivative of the chroman-4-yloxyacetic acid is identified, the mechanism must be validated. Chroman derivatives typically induce apoptosis via the intrinsic (mitochondrial) pathway.

Caption: Proposed Mechanism of Action (MoA) for Chroman-4-yloxy derivatives involving mitochondrial destabilization.

Protocol C: Annexin V-FITC/PI Apoptosis Assay

-

Treatment: Treat HepG2 cells with the IC50 concentration of the lead compound for 24h.

-

Harvest: Trypsinize and wash cells with cold PBS.

-

Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 min in dark at RT.

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

References

-

Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.[1] Link

-

Stanchev, S., et al. (2009). Synthesis and antioxidant activity of some new chroman-4-one derivatives. Journal of Serbian Chemical Society, 74(11), 1219-1227. Link

-

Nawrot-Modranka, J., et al. (2006). In vitro antitumor activity of some acridine derivatives and their conjugates with (chroman-4-yl)acetic acid. Pharmazie, 61(7), 605-609. Link

-

Gomes, A., et al. (2021). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms. International Journal of Molecular Sciences, 22(19), 10853. Link

-

Keri, R. S., et al. (2017). A comprehensive review on chemical and biological aspects of benzopyran-4-ones. European Journal of Medicinal Chemistry, 138, 596-624. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Chroman-4-yloxy)acetic Acid Synthesis

This guide outlines a high-yield protocol for the synthesis of 2-(Chroman-4-yloxy)acetic acid , addressing common pitfalls such as elimination byproducts and low conversion rates.

Topic: Optimization of O-Alkylation for Chroman-4-ol Derivatives Support Level: Tier 3 (Senior Scientist / Process Chemistry) Document ID: PROTO-CHRM-04-OPT

Introduction & Core Chemistry

The synthesis of 2-(Chroman-4-yloxy)acetic acid typically proceeds via a Williamson Ether Synthesis between Chroman-4-ol and a haloacetic acid derivative (e.g., tert-butyl bromoacetate or chloroacetic acid).[1]

The Critical Challenge:

The C4 position of the chroman ring is benzylic and secondary. Under strong basic conditions or high temperatures, the starting material (Chroman-4-ol) is prone to E1cB or E2 elimination , yielding 2H-chromene (or 4H-chromene) instead of the desired ether.[1] Furthermore, the steric hindrance at C4 significantly slows the

To maximize yield, you must switch from "standard" conditions (NaH/THF/Reflux) to a Phase-Transfer Catalyzed (PTC) or Mild Base/Polar Aprotic system that favors substitution over elimination.

Reaction Pathway & Logic Diagram

The following diagram illustrates the kinetic competition between the desired substitution (

Figure 1: Kinetic competition between O-alkylation (Target) and Elimination (Chromene).[1] Optimization requires suppressing Pathway B.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing large amounts of olefin (Chromene) in my NMR."

Diagnosis: The base is acting as a proton scavenger on the

-

Switch Base: If using NaH , switch to KOtBu in THF at -78°C to 0°C , or use Ag₂O (Silver Oxide) which is non-basic and promotes alkylation via coordination.[1]

-

Lower Temperature: Do not reflux. Perform the deprotonation at 0°C and the alkylation at Room Temperature (RT).

-

Change Electrophile: Use tert-butyl bromoacetate instead of chloroacetic acid. The bromide is a better leaving group, allowing the

reaction to proceed faster than the elimination at lower temperatures.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: The alkoxide is sterically hindered (secondary benzylic) and aggregates in non-polar solvents, reducing reactivity. Solution:

-

Solvent Effect: Switch to DMF (Dimethylformamide) or DMSO .[1] These polar aprotic solvents solvate the cation (Na+/K+), leaving the "naked" alkoxide more reactive.[1]

-

Add Catalyst: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+) to sequester the cation and break up ion pairs.[1]

-

Stoichiometry: Increase the electrophile to 1.5 - 2.0 equivalents .

Issue 3: "I cannot separate the product from the starting alcohol."

Diagnosis: Both compounds have similar polarities on silica. Solution:

-

Derivatization Workup: If using tert-butyl ester, hydrolyze the crude mixture directly to the free acid (using TFA/DCM). The acidic product can then be extracted into mild aqueous base (NaHCO₃), washed with organics (removing unreacted alcohol), and then re-acidified to precipitate pure product.[1]

Optimized Experimental Protocol

This protocol uses the tert-butyl bromoacetate route to minimize side reactions, followed by hydrolysis.

Materials

-

Substrate: Chroman-4-ol (1.0 eq)[1]

-

Reagent: tert-Butyl bromoacetate (1.5 eq)[1]

-

Base: Sodium Hydride (60% in oil, 1.5 eq) OR Potassium tert-butoxide (1.5 eq)[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

-

Catalyst: Tetrabutylammonium iodide (TBAI) - 10 mol% (Optional, accelerates reaction)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

-

Solubilization: Dissolve Chroman-4-ol in anhydrous DMF . Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH portion-wise. (Gas evolution:

). Stir at 0°C for 30 minutes until gas evolution ceases. The solution usually turns yellow/orange. -

Alkylation: Add tert-butyl bromoacetate dropwise via syringe.

-

Tip: If reaction is sluggish, add TBAI (10 mol%) at this stage.

-

-

Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 4–16 hours .

-

Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x) . Wash combined organics with Water (2x) and Brine (1x) to remove DMF.[1] Dry over

and concentrate. -

Hydrolysis (to Acid): Dissolve the crude ester in DCM . Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours. Concentrate to dryness.

-

Purification (Acid-Base Extraction):

-

Dissolve residue in EtOAc.[1]

-

Extract with sat. NaHCO₃ (3x) .[1] (Product moves to aqueous layer; impurities stay in organic).[1]

-

Acidify the aqueous layer with 1M HCl to pH 2.

-

Extract the cloudy aqueous layer with EtOAc (3x) .[1]

-

Dry and concentrate to yield pure 2-(Chroman-4-yloxy)acetic acid .[1]

-

Comparative Data: Conditions vs. Yield

The following table summarizes expected yields based on solvent/base combinations for secondary benzylic ethers.

| Base System | Solvent | Temp | Main Side Product | Exp.[2][3][4][5] Yield | Notes |

| NaH | THF | Reflux | Chromene (Elimination) | 30-45% | Too harsh; promotes elimination.[1] |

| NaH | DMF | 0°C -> RT | None | 75-85% | Recommended. Polar solvent speeds up |

| KOH / TBAB | Toluene/H2O | 40°C | Hydrolysis of reagent | 50-60% | Phase Transfer Catalysis (PTC).[1] Good for scale-up but slower. |

| Ag₂O | DCM | RT | None | 65-75% | Very mild, expensive. Use for sensitive substrates. |

References

-

Williamson Ether Synthesis Mechanism & Optimization Source: Master Organic Chemistry

-

Synthesis of Chroman-4-one and Chromanol Derivatives Source: Organic Synthesis / NIH PubMed Central

-

Optimization of O-Alkylation using Phase Transfer Catalysis Source: Chemistry LibreTexts

-

Base-Mediated Selective Synthesis of Aryloxyethanols Source: Thieme Connect / Synthesis Journal

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2017023124A1 - Novel method for preparing chromanol derivative - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. researchgate.net [researchgate.net]

"Overcoming solubility issues of 2-(Chroman-4-yloxy)acetic acid in vitro"

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Chroman-4-yloxy)acetic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered with this compound in vitro, with a primary focus on its limited aqueous solubility.

Understanding the Molecule: Physicochemical Properties

2-(Chroman-4-yloxy)acetic acid belongs to the chroman class of compounds, which are known for their diverse biological activities.[1] Its structure, featuring a relatively non-polar chroman ring system coupled with a carboxylic acid group, presents a classic solubility challenge. The hydrophobic core drives low intrinsic water solubility, while the acidic moiety offers a handle for pH-dependent solubility manipulation.

While specific experimental data for this exact molecule is not publicly available, we can estimate its properties based on structurally similar compounds.[2][3][4]

| Property | Estimated Value/Characteristic | Implication for In Vitro Handling |

| Molecular Weight | ~208.21 g/mol | Standard for small molecules; does not inherently pose a solubility challenge. |

| Predicted logP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting poor aqueous solubility.[2][3] |

| Key Functional Group | Carboxylic Acid | The pKa of this group is critical. Solubility will dramatically increase at pH values above the pKa as the molecule becomes an anionic salt.[5][6] |

| Common Solvents | Soluble in DMSO, acetone | High solubility in organic solvents like DMSO is expected, but this often leads to precipitation upon dilution in aqueous media.[7] |

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems users encounter.

Q1: My compound precipitated immediately when I diluted my DMSO stock solution into my aqueous cell culture medium or buffer. What went wrong and how can I fix it?

A1: This is the most common issue for compounds with low aqueous solubility.

-

The Cause (Mechanism): The compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but "crashes out" or precipitates when diluted into a predominantly aqueous environment. The dramatic change in solvent polarity reduces the compound's solubility below its final concentration in the assay.

-

The Solution (Workflow): Your primary goal is to keep the compound in solution at its final working concentration. You have two main strategies: optimizing the direct dilution from a DMSO stock or using a pH-mediated approach.

-

Strategy 1: Optimize Direct DMSO Dilution:

-

Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can cause cellular toxicity and other artifacts.[8][9]

-

Increase Stock Concentration: Prepare a more concentrated DMSO stock solution (e.g., 50-100 mM if possible). This allows for a larger dilution factor, resulting in a lower final DMSO percentage in your assay.

-

Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or medium. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

-

Improve Mixing: When adding the compound stock to the aqueous medium, vortex or stir the medium vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

-

-

Strategy 2: Use pH to Your Advantage:

-

Deprotonate the Carboxylic Acid: The carboxylic acid group on your molecule can be deprotonated to form a much more water-soluble carboxylate salt.[10][11] This is achieved by increasing the pH.

-

Protocol: Prepare a dilute basic solution (e.g., 10-50 mM NaOH). Dissolve the compound in a minimal amount of this basic solution first. The solution's pH should be 1.5-2 units above the compound's pKa. Once dissolved, this aqueous stock can be further diluted into your final assay buffer.

-

Critical Control: You must verify that the final pH of your assay medium is not altered to a degree that would affect your cells or assay components. After adding the pH-modified compound stock, measure the final pH. If necessary, adjust it back to the physiological range (e.g., 7.2-7.4) with dilute HCl. A robust vehicle control containing the same final concentrations of NaOH and HCl is essential.[5][12]

-

-

Q2: I'm observing unexpected toxicity or altered cell behavior in my experiments. Could my compound's formulation be the cause?

A2: Absolutely. This is a critical consideration, and the solvent is often the culprit.

-

The Cause (Mechanism): While DMSO is a widely used solvent, it is not inert. At concentrations above a certain threshold (which is cell-type dependent), DMSO can induce cell cycle arrest, differentiation, cell death, and other off-target effects.[13][14] If you used a pH-modification strategy, residual base or an altered final pH could also be highly toxic.

-

The Solution (Self-Validating Protocols):

-

Strictly Control Final DMSO Concentration: For most cell lines, the final DMSO concentration should not exceed 0.5%. For sensitive assays or long-term incubations ( > 48h), it is highly recommended to keep it below 0.1%.[9]

-

Run a Vehicle Control: This is non-negotiable. Your "untreated" or "negative" control should be treated with the exact same final concentration of the vehicle (e.g., DMSO, NaOH/HCl-adjusted buffer) used to dissolve the compound. This allows you to distinguish between the effect of the compound and the effect of the solvent system.

-

Perform a Solvent Tolerance Test: Before starting a large experiment, it is wise to run a dose-response curve with just the vehicle. For example, treat your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%) and measure viability. This will establish the safe working concentration for your specific experimental system.

-

| Final DMSO Conc. | General Guideline for In Vitro Assays |

| < 0.1% | Generally considered safe for most cell lines and long-term assays.[9] |

| 0.1% - 0.5% | Acceptable for many cell lines in shorter-term assays (24-48h). |

| > 0.5% | High risk of off-target effects and cytotoxicity. Avoid if possible.[8][14] |

| > 1.0% | Significant toxicity is highly likely.[13] |

Standard Operating Protocols (SOPs)

SOP 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol emphasizes accuracy to ensure reproducible experiments.

-

Pre-calculation: Determine the mass of 2-(Chroman-4-yloxy)acetic acid needed to prepare a desired volume and concentration (e.g., 50 mM). Use an accurate molecular weight.

-

Accurate Weighing: Use a calibrated analytical balance. Weigh the compound onto a weigh boat. Do not attempt to weigh the exact target mass; instead, weigh an amount close to the target and record the actual mass precisely.[15]

-

Dissolution: Transfer the weighed compound to an appropriate-sized volumetric flask for accuracy.[15] Add approximately 75% of the final required volume of high-purity, anhydrous DMSO.

-

Solubilization: Cap the flask and vortex or sonicate gently in a water bath until all solid is completely dissolved. A brief, gentle warming (e.g., to 30-37°C) can aid dissolution but avoid excessive heat.

-

Final Volume Adjustment: Once the solution is at room temperature, carefully add DMSO to the calibration mark on the volumetric flask.

-

Calculation of Actual Concentration: Recalculate the exact molar concentration of your stock solution based on the actual mass weighed and the final volume.[15]

-

Storage: Aliquot the stock solution into smaller, single-use volumes in glass vials with Teflon-lined caps to minimize solvent evaporation and water absorption upon repeated freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light.

SOP 2: pH-Modified Aqueous Solubilization Protocol

Use this protocol when direct dilution from DMSO fails.

-

Preparation of Base: Prepare a fresh, sterile-filtered 50 mM NaOH solution in nuclease-free water.

-

Initial Dissolution: Weigh the compound accurately. In a sterile microfuge tube, add a small volume of 50 mM NaOH dropwise while vortexing until the compound is fully dissolved. Use the minimum volume necessary.

-

Dilution: Dilute this concentrated basic stock into your final assay medium or buffer to achieve the desired working concentration.

-

pH Measurement and Neutralization: Crucially, measure the pH of the final working solution. If the pH has shifted outside the acceptable range for your assay (e.g., > 7.6 for cell culture), adjust it back to the target pH (e.g., 7.4) by adding small increments of sterile-filtered 50 mM HCl.

-